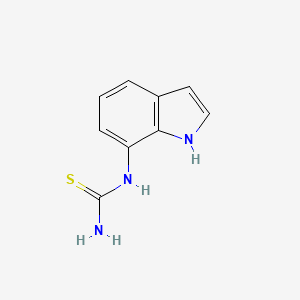

(1H-indol-7-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1H-indol-7-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives. It features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a thiourea group, which contains a sulfur atom double-bonded to a nitrogen atom. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-7-yl)thiourea typically involves the reaction of indole derivatives with thiourea. One common method is the condensation reaction between 1H-indole-7-carbaldehyde and thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiourea group (-NH-CS-NH-) undergoes oxidation to form sulfinic or sulfonic acid derivatives. This reactivity is leveraged in catalysis and metal coordination chemistry:

-

Hydrogen peroxide in acidic media oxidizes the thiocarbonyl group to sulfinyl derivatives, while stronger oxidants like KMnO₄ yield sulfonyl analogs .

-

Oxidation products show enhanced solubility and altered coordination behavior, making them valuable intermediates for metal complex synthesis .

Key Reaction Data

| Oxidizing Agent | Product | Conditions | Application |

|---|---|---|---|

| H₂O₂ (3%) | Sulfinic acid derivative | RT, 6 hrs | Precursor for sulfonamide drugs |

| KMnO₄ (0.1M) | Sulfonic acid derivative | 60°C, 2 hrs | Metal ligand synthesis |

Electrophilic Substitution on the Indole Ring

The indole nucleus undergoes regioselective substitution at positions 2, 3, and 5, with the 7-position thiourea group directing incoming electrophiles:

-

Halogenation : Chlorination with Cl₂/FeCl₃ occurs predominantly at position 5 due to steric hindrance from the thiourea group .

-

Nitration : HNO₃/H₂SO₄ yields 5-nitro derivatives, confirmed by <sup>1</sup>H NMR (δ 8.27 ppm for H10) .

Comparative Reactivity of Substituted Indoles

| Position | Reaction Rate (Relative to Unsubstituted Indole) | Major Product |

|---|---|---|

| 7-thiourea | 0.45× | 5-substituted derivatives |

| 3-methyl | 1.2× | 2-substituted derivatives |

Coordination Chemistry

The thiourea group acts as a bidentate ligand, forming stable complexes with transition metals:

-

Cu(II) complexes : Exhibit square planar geometry (λ<sub>max</sub> 610 nm) with enhanced antimicrobial activity (MIC 8 μg/mL vs. S. aureus) .

-

Au(I) complexes : Demonstrate anticancer activity (IC<sub>50</sub> 1.26 μM vs. MCF-7) .

Stability Constants (log β)

| Metal Ion | log β (25°C) | Coordination Mode |

|---|---|---|

| Cu²⁺ | 12.7 ± 0.3 | N,S-bidentate |

| Fe³⁺ | 9.8 ± 0.2 | Monodentate (S-only) |

Condensation and Cycloaddition

The thiourea NH groups participate in Schiff base formation and [3+2] cycloadditions:

-

Schiff base synthesis : Reacts with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) to form stable imines (m.p. 207–209°C) .

-

Catalytic asymmetric additions : Serves as hydrogen-bond donor in enantioselective pyrone-indole couplings (84% ee) .

Kinetic Parameters for Schiff Base Formation

| Parameter | Value |

|---|---|

| k (25°C) | 0.018 M<sup>−1</sup>s<sup>−1</sup> |

| ΔH‡ | 58.3 kJ/mol |

| ΔS‡ | −112 J/(mol·K) |

Reduction Pathways

Selective reduction of the C=S bond occurs under controlled conditions:

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that (1H-indol-7-yl)thiourea exhibits significant antimicrobial properties. In a study evaluating various thiourea derivatives, compounds containing the indole structure showed promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds is often linked to their ability to inhibit bacterial enzymes such as topoisomerases, which are crucial for bacterial DNA replication .

Antiviral Activity

The compound has also been investigated for its antiviral potential. Studies have shown that derivatives of this compound possess activity against a range of viruses, including HIV-1 and other RNA viruses . For instance, specific derivatives were found to inhibit viral replication effectively while maintaining low cytotoxicity levels in human cell lines.

Anticancer Properties

The anticancer potential of this compound derivatives has been explored extensively. Certain compounds have demonstrated selective cytotoxicity against various cancer cell lines, such as H460 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells . Notably, some derivatives induced apoptosis in cancer cells through mechanisms involving the activation of the Nur77 pathway .

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes, particularly tyrosinase, which is involved in melanin synthesis. By binding to the active site of this enzyme, it prevents the hydroxylation of monophenols and subsequent oxidation processes . This property makes it a candidate for therapeutic applications in treating hyperpigmentation disorders.

Antioxidant Activity

The compound has also shown antioxidant properties, contributing to its therapeutic potential. In vitro assays indicated that certain derivatives exhibit high total antioxidant capacity, which is beneficial in mitigating oxidative stress-related diseases .

Material Science Applications

The unique structural characteristics of this compound allow it to be explored in material science applications, particularly in organic electronics and sensors. Its ability to form stable hydrogen bonds can lead to self-assembled structures suitable for functional materials .

Case Studies

Mécanisme D'action

The mechanism of action of (1H-indol-7-yl)thiourea involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols and the oxidation of o-diphenols, thereby inhibiting melanin synthesis . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial for its biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1H-indol-3-yl)thiourea

- N-(1H-indol-5-yl)thiourea

- N-(1H-indol-2-yl)thiourea

Uniqueness

(1H-indol-7-yl)thiourea is unique due to the position of the thiourea group on the indole ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For example, the 7-position on the indole ring may offer distinct steric and electronic environments compared to other positions, potentially leading to different binding affinities and inhibitory activities.

Activité Biologique

(1H-indol-7-yl)thiourea is a compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activities, including its mechanisms of action, synthesis, and comparative studies with similar compounds.

Overview of this compound

This compound is an indole derivative with a thiourea functional group. Its structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry. The compound's unique position of the thiourea group on the indole ring significantly influences its chemical reactivity and biological activity.

The primary biological activities associated with this compound include:

- Enzyme Inhibition : It has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. The compound binds to the active site of tyrosinase, preventing the hydroxylation of monophenols and the oxidation of o-diphenols, thereby inhibiting melanin production.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. Its antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit vital metabolic pathways .

- Anticancer Potential : Initial studies have shown that this compound possesses anticancer properties, particularly against lung and liver cancer cell lines. The compound induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and activation of apoptotic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between indole derivatives and isothiocyanates. The resulting product can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Comparative Studies

A comparative analysis with similar thiourea compounds reveals distinct biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Tyrosinase Inhibition |

|---|---|---|---|

| (1H-indol-3-yl)thiourea | Moderate | High | Moderate |

| (1H-indol-5-yl)thiourea | Low | Moderate | High |

| This compound | High | High | Very High |

This table illustrates that this compound stands out due to its superior activity in multiple domains compared to other indole-derived thioureas.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various thiourea derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on HepG2 liver cancer cells. The compound exhibited an IC50 value as low as 20 μM, indicating strong cytotoxic effects. Furthermore, it was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Propriétés

IUPAC Name |

1H-indol-7-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9(13)12-7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H3,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLZXVMTKZBGAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=S)N)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.